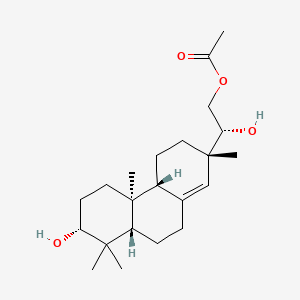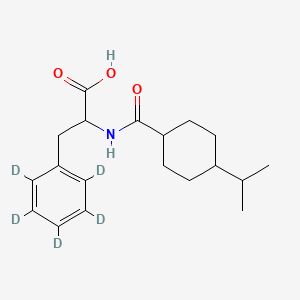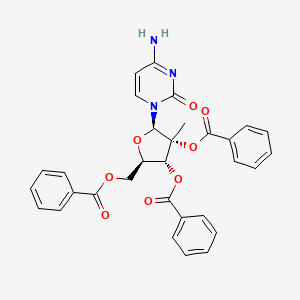
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is the isotope labelled analog of Gleevec Mesylate . It is a deuterated tyrosine kinase inhibitor . Gleevec Mesylate is a rationally designed oral signal transduction inhibitor that specifically targets several protein tyrosine kinases .
Molecular Structure Analysis
The molecular formula of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is C30H35N7O4S . The molecular weight is 597.8 g/mol . The exact mass is 597.29733776 g/mol .
Chemical Reactions Analysis
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is an inhibitor of specific protein tyrosine kinases . It works by binding close to the ATP binding site of bcr-abl, locking it in a closed or self-inhibited conformation, and therefore inhibiting the enzyme activity of the protein semi-competitively .
Wissenschaftliche Forschungsanwendungen
Combination Therapy and Resistance Mechanisms
Gleevec-d8 Mesylate, initially celebrated for its efficacy in treating chronic myeloid leukemia (CML), has been explored in combination with other chemotherapeutic agents to counteract resistance mechanisms. Studies suggest that when combined with conventional chemotherapeutics or inhibitors of other signal transduction molecules, it could potentially control leukemia more effectively, possibly minimizing resistance and relapse risks in CML treatments (A. Tipping & J. Melo, 2003).
Targeting Platelet-Derived Growth Factor Receptor in Osteosarcoma
Research into the expression of platelet-derived growth factor (PDGF) receptor in osteosarcoma suggests that Imatinib Mesylate's effectiveness might be linked to its ability to block PDGF-induced signal transduction, impacting tumor growth and survival. However, its cytotoxic effects vary, indicating a need for further exploration of its role as a potential therapeutic agent in osteosarcoma treatment (T. Kubo et al., 2008).
Molecular Basis of Efficacy in Gastrointestinal Stromal Tumors
The efficacy of Imatinib Mesylate in treating gastrointestinal stromal tumors (GISTs) is another significant area of research. The drug's mechanism involves inducing apoptosis in tumor cells and causing some to enter a quiescent state, through a process involving the DREAM complex. This insight opens avenues for therapeutic interventions aiming for more effective responses in GIST treatment (J. Decaprio & A. Duensing, 2014).
Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia
The role of Gleevec-d8 Mesylate as a tyrosine kinase inhibitor (TKI) extends to its groundbreaking impact on CML treatment. It has led to improved prognosis, response rates, overall survival, and patient outcomes by specifically inhibiting BCR-ABL tyrosine kinase. Despite these advances, resistance remains a challenge, prompting the development of second-generation TKIs and the exploration of new therapeutic targets (Xin An et al., 2010).
Exploring New Therapeutic Frontiers
Recent studies have also considered Imatinib Mesylate's potential in non-oncological contexts, such as treating COVID-19 associated pulmonary fibrosis. Its antifibrotic and antithrombotic properties suggest it could play a role in managing severe complications associated with COVID-19, demonstrating the drug's versatility beyond cancer treatment (I. Mikhaylova et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) are the BCR-ABL tyrosine kinase, the receptor tyrosine kinase for platelet-derived growth factor (PDGF), and the stem cell factor receptor KIT . These proteins play a crucial role in the differentiation and proliferation of cells .
Mode of Action
Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a small ATP-competitive tyrosine kinase inhibitor . It works by binding to the ATP binding site of the enzyme . This inhibits the activity of the BCR-ABL tyrosine kinase associated with chronic myeloid leukemia, interfering with cellular proliferation and inducing apoptosis . It also inhibits the receptor tyrosine kinase for PDGF and the stem cell factor receptor KIT, as well as PDGF- and SCF-mediated cellular events .
Biochemical Pathways
The inhibition of these tyrosine kinases by Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) disrupts the signaling pathways that promote cell proliferation and survival . This leads to the suppression of replication and ultimately causes death of Philadelphia-chromosome positive chronic myeloid leukemia cells .
Pharmacokinetics
It is known that the drug is administered orally and should be taken with food and a large glass of water to minimize gastrointestinal irritation . The dose depends on several factors, including the condition being treated, the size of the patient, the particular regimen being used, and the overall health of the patient .
Result of Action
The result of the action of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is the inhibition of the growth signaling processes, suppressing replication and ultimately causing death of Philadelphia-chromosome positive chronic myeloid leukemia cells . It also appears to have growth inhibitory effects in some diseases such as GIST that is c-Kit positive .
Action Environment
The action of Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) can be influenced by various environmental factors. For instance, the presence of certain mutations can confer resistance to the drug . Additionally, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medical conditions, and the use of other medications . It is also important to note that the drug should be taken with food and a large glass of water to ensure optimal absorption and minimize gastrointestinal irritation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Gleevec-d8 Mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase . This enzyme is a constitutively active tyrosine kinase that sends growth-inducing signals in some cancerous cells . By inhibiting this enzyme, Gleevec-d8 Mesylate suppresses the growth signaling processes, leading to the suppression of replication and ultimately causing the death of Philadelphia-chromosome positive chronic myeloid leukemia cells .
Cellular Effects
Gleevec-d8 Mesylate has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the growth signaling processes, which suppresses replication and ultimately causes the death of certain cancer cells . It also appears to have growth inhibitory effects in some diseases such as GIST that is c-Kit positive .
Molecular Mechanism
The molecular mechanism of action of Gleevec-d8 Mesylate involves its binding to the tyrosine kinase enzyme, thereby inhibiting its activity . This inhibition suppresses the growth signaling processes, leading to the suppression of replication and ultimately causing the death of certain cancer cells .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects on inhibiting growth signaling processes and suppressing replication are observed shortly after administration .
Metabolic Pathways
It is known that the drug interacts with the tyrosine kinase enzyme, which plays a crucial role in various metabolic processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) involves the deuteration of Imatinib Mesylate, which is a known drug used for the treatment of chronic myelogenous leukemia (CML). Deuteration involves the replacement of hydrogen atoms with deuterium atoms, which increases the mass of the molecule and can improve its pharmacokinetic properties. The synthesis pathway involves the use of deuterated reagents and solvents to achieve the desired deuteration of Imatinib Mesylate.", "Starting Materials": [ "Imatinib Mesylate", "Deuterated reagents and solvents" ], "Reaction": [ "Imatinib Mesylate is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD)", "Deuterated reagents such as deuterated lithium aluminum deuteride (LiAlD4) or deuterated sodium borohydride (NaBD4) are added to the solution", "The reaction mixture is stirred at a specific temperature and time to allow for the deuteration reaction to occur", "The reaction mixture is then quenched with a deuterated acid such as deuterated hydrochloric acid (DCl) or deuterated sulfuric acid (DSO3D)", "The resulting product is purified using standard techniques such as chromatography or crystallization", "The final product is Gleevec-d8 Mesylate (Imatinib-d8 Mesylate), which contains deuterium atoms in place of some of the hydrogen atoms in Imatinib Mesylate" ] } | |
CAS-Nummer |
1092942-83-0 |
Molekularformel |
C30H35N7O4S |
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2; |
InChI-Schlüssel |
YLMAHDNUQAMNNX-NZEOXOADSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Synonyme |
4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate; CGP 57148B-d8; Gleevac-d8; Glivec-d8; Imatinib-d8 Mesilate; Imatinib-d8 Mesylate; STI 571-d8; _x000B__x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


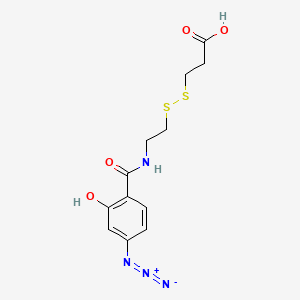
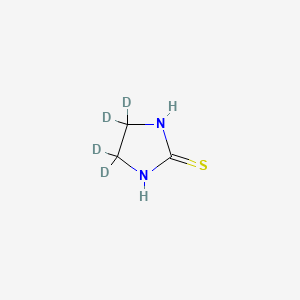
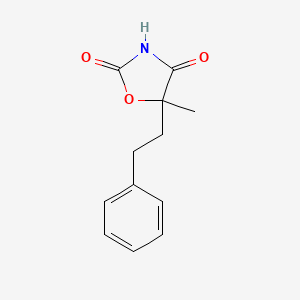
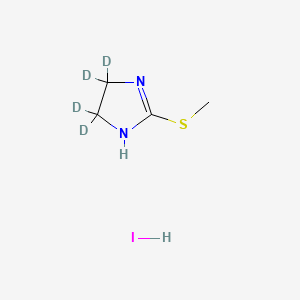
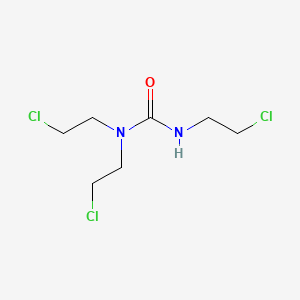
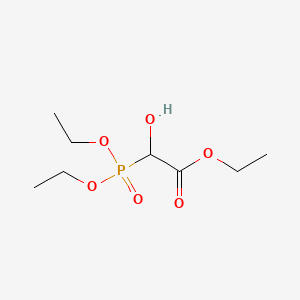
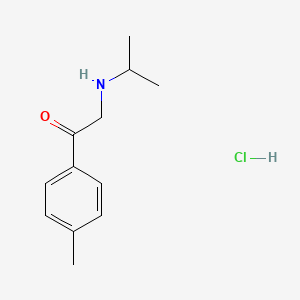
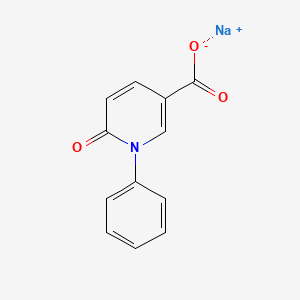
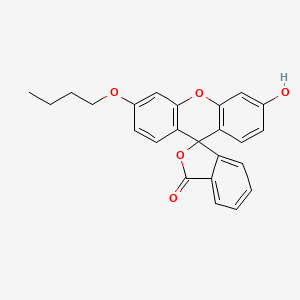
![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)
